molecular formula C19H20O4 B1609403 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde CAS No. 77355-01-2

4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde

Cat. No.: B1609403
CAS No.: 77355-01-2
M. Wt: 312.4 g/mol
InChI Key: JZWSXMHKNFDAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde is an organic compound with the molecular formula C20H19O4 It is characterized by the presence of two benzaldehyde groups connected via a pentoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,5-dibromopentane in the presence of a base, followed by the reaction with 4-formylphenol. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the benzene rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-[5-(4-Carboxyphenoxy)pentoxy]benzoic acid.

    Reduction: 4-[5-(4-Hydroxyphenoxy)pentoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound’s phenoxy groups can engage in π-π interactions with aromatic residues, further influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Formylphenoxy)benzaldehyde: Similar structure but with a shorter linker.

    4-[5-(4-Hydroxyphenoxy)pentoxy]benzaldehyde: Similar structure but with hydroxyl groups instead of formyl groups.

Uniqueness

4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde is unique due to its specific combination of formyl and phenoxy groups connected by a pentoxy linker.

Properties

IUPAC Name

4-[5-(4-formylphenoxy)pentoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c20-14-16-4-8-18(9-5-16)22-12-2-1-3-13-23-19-10-6-17(15-21)7-11-19/h4-11,14-15H,1-3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWSXMHKNFDAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423597
Record name 4,4'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77355-01-2
Record name 4,4′-[1,5-Pentanediylbis(oxy)]bis[benzaldehyde]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77355-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.